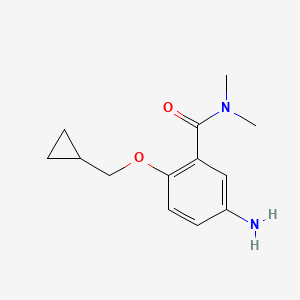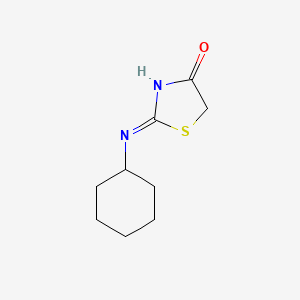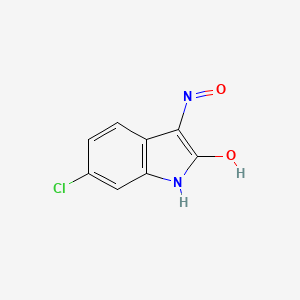
6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one
Overview
Description
6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one, also known as 6-chloro-3-hydroxyindole-2-one (CHI), is a versatile reagent that has been used in various synthetic organic chemistry applications. It is a highly reactive compound that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CHI has been used in a variety of synthetic techniques, including nucleophilic substitution, oxidation, and reductive amination. It is also a useful catalyst in certain reactions.
Scientific Research Applications
CHI has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, CHI has been used in the synthesis of fluorescent dyes, catalysts, and other specialty chemicals. CHI has also been used in the synthesis of metal complexes, which can be used in catalysis and other applications.
Mechanism Of Action
The mechanism of action of CHI depends on the reaction in which it is used. In the classical Sandmeyer reaction, CHI is used as a nucleophilic reagent, which reacts with an aryl halide to form an aryl-copper intermediate. The aryl-copper intermediate then undergoes a nucleophilic substitution to form the desired product. In the Vilsmeier formylation, CHI is used as a formylating agent, which reacts with an aryl halide to form an aryl-formyl intermediate. The aryl-formyl intermediate then undergoes a nucleophilic substitution to form the desired product. In the reductive amination of aldehydes or ketones, CHI is used as a reducing agent, which reduces an aldehyde or ketone to form an amine.
Biochemical And Physiological Effects
The biochemical and physiological effects of CHI depend on the reaction in which it is used. In the classical Sandmeyer reaction, CHI is used as a nucleophilic reagent, which does not have any direct biochemical or physiological effects. In the Vilsmeier formylation, CHI is used as a formylating agent, which does not have any direct biochemical or physiological effects. In the reductive amination of aldehydes or ketones, CHI is used as a reducing agent, which can have direct biochemical or physiological effects, depending on the aldehyde or ketone being reduced.
Advantages And Limitations For Lab Experiments
The advantages of using CHI in lab experiments include its versatility, reactivity, and availability. CHI can be used in a variety of synthetic techniques, including nucleophilic substitution, oxidation, and reductive amination. It is also a highly reactive compound, which makes it suitable for a wide range of applications. In addition, CHI is widely available, making it easy to obtain for use in lab experiments.
The limitations of using CHI in lab experiments include its toxicity and corrosive nature. CHI is a toxic compound, which can be harmful if inhaled or ingested. In addition, CHI is a corrosive compound, which can cause skin irritation and damage to surfaces. For these reasons, it is important to use appropriate safety precautions when working with CHI in the lab.
Future Directions
The future directions for the use of CHI in scientific research include the development of new synthetic techniques, the synthesis of new compounds, and the exploration of new applications. In addition, future research could focus on the development of new catalysts and reagents based on CHI, as well as the development of new methods for the efficient and safe use of CHI in the lab. Furthermore, future research could explore the potential of CHI as a therapeutic agent, as well as its potential as
properties
IUPAC Name |
6-chloro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11-13/h1-3,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYCZHXUZPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | |
CAS RN |
117886-84-7 | |
| Record name | 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



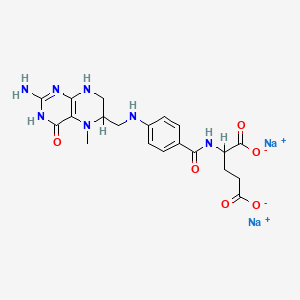
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)

![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)



![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
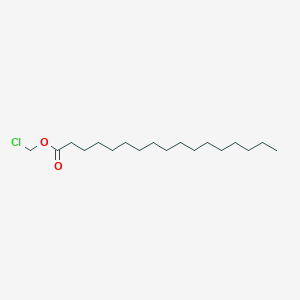

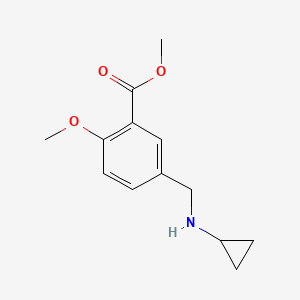
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
